4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide -

4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide

Catalog Number: EVT-4905928
CAS Number:
Molecular Formula: C25H34N4O
Molecular Weight: 406.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone hydrochloride (34b)

Compound Description: 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone hydrochloride (34b) is a sigma receptor agonist exhibiting central nervous system-stimulating activity. It has demonstrated efficacy in reducing sleeping time in halothane-anesthetized mice and accelerating recovery from coma induced by cerebral concussion in mice. [] Additionally, 34b exhibits antidepressant-like activity, reducing immobility time in the forced-swimming test in mice. []

Relevance: 34b and 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide share a common structural scaffold, both featuring a piperazine ring connected to a quinolinone (in 34b) or isoquinoline (in the target compound) moiety through a propyl linker. Both compounds also possess an aromatic ring attached to the piperazine. []

1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone monomethane sulfonate (OPC-14523)

Compound Description: 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone monomethane sulfonate, also known as OPC-14523, acts as an agonist for both sigma and 5-HT1A receptors. [, ] It enhances acetylcholine release in the brain, leading to improvements in learning and memory impairments induced by scopolamine or age-related deficits in rats. [] Studies have shown that OPC-14523 can improve performance in the passive avoidance task, Morris water maze, and conditioned active-avoidance response test. [] Furthermore, it exhibits antidepressant-like effects in animal models. []

Relevance: OPC-14523 possesses a remarkably similar structure to both 34b and the target compound 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide. All three compounds share the core structure of a piperazine ring linked to a quinolinone or isoquinoline moiety via a propyl linker and an aromatic substituent on the piperazine. [, ]

N,N-dipropyl-2-[4-methoxy-3-(2-phenylethoxy)-phenyl]-ethylamine (NE-100)

Compound Description: N,N-dipropyl-2-[4-methoxy-3-(2-phenylethoxy)-phenyl]-ethylamine (NE-100) is a selective sigma receptor antagonist. [] Studies have shown its ability to block the increase in hippocampal acetylcholine release induced by OPC-14523. []

Relevance: Although NE-100 doesn't directly share the core structural features of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide, its interaction with OPC-14523, a close structural analog of the target compound, highlights the potential for sigma receptor involvement in the pharmacological profile of the target compound. []

4-Methoxy-2-[3-(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine

Compound Description: This compound is a 3,4-pyridinedicarboximide derivative studied for its analgesic activity. [, ] It exhibits instability in both acidic and alkaline environments, particularly due to the reactivity of the imide group. [] The pH-rate profiles for its hydrolysis indicate acid- and base-catalyzed reactions, as well as spontaneous water-catalyzed degradation. []

Relevance: This compound, while belonging to a different heterocyclic class (pyrrolo[3,4-c]pyridine), shares a structural similarity with 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide in the presence of the 3-(4-phenyl-1-piperazinyl)propyl substituent linked to a heterocyclic core. This common structural motif suggests potential similarities in their pharmacological activity, even though the core heterocycles are different. [, ]

4-Ethoxy-2-[2-hydroxy-3-(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine (III)

Compound Description: 4-Ethoxy-2-[2-hydroxy-3-(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine (III) is another 3,4-pyridinedicarboximide derivative exhibiting analgesic activity. [, ] Similar to the previous compound, it also shows sensitivity to hydrolysis in aqueous solutions, with its stability being pH-dependent. []

Relevance: Similar to the previous pyrrolo[3,4-c]pyridine derivative, compound III shares the 3-(4-phenyl-1-piperazinyl)propyl substituent with 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide. The structural resemblance in this side chain connected to different heterocyclic cores suggests potential similarities or differences in their pharmacodynamic profiles worth exploring. [, ]

Relevance: Although the core heterocyclic structure is different, the presence of a 2-hydroxy-3-(4-aryl-1-piperazinyl)propyl substituent attached to the pyrrolo[3,4-c]pyridine core in these compounds resonates with the similar side chain in 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide. This structural parallel, despite the different core structures, suggests a potential link in their pharmacological profiles. [, , ]

N-[[7-(piperazin-1-yl)-3,4-dihydro-1(1H)-oxoisoquinolin-2-yl]acetyl]-3(S)-ethynyl-β-alanine (6d, L-767,679)

Compound Description: N-[[7-(piperazin-1-yl)-3,4-dihydro-1(1H)-oxoisoquinolin-2-yl]acetyl]-3(S)-ethynyl-β-alanine (6d), also known as L-767,679, is a potent fibrinogen receptor antagonist with an IC50 of 12 nM for inhibiting ADP-induced aggregation of human gel-filtered platelets. [] While orally active, its absorption is improved by creating an ethyl ester prodrug (L-767,685). []

Relevance: This compound is structurally related to 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide by sharing the 3,4-dihydro-1(1H)-isoquinolinone core and the presence of a piperazine ring. While the linker and the piperazine substituent differ, the shared core structure suggests potential overlap in their pharmacological activity. []

(+)-4-[α(R)-α-[(2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl]-(3-methoxybenzyl)-N,N-diethylbenzamide] (SNC80)

Compound Description: (+)-4-[α(R)-α-[(2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl]-(3-methoxybenzyl)-N,N-diethylbenzamide] (SNC80) is a nonpeptidic δ-opioid agonist exhibiting stimulant-like behavioral effects in rodents and monkeys. [, ] It induces locomotor stimulation, generalizes to cocaine in discrimination procedures, and exhibits antiparkinsonian effects. [, ] SNC80 pretreatment has been shown to enhance the locomotor-stimulating effects of monoamine transporter ligands, suggesting an influence on monoamine transporter functionality or presynaptic monoamine terminals. [, ]

Relevance: SNC80 shares the benzamide moiety and a substituted piperazine ring with 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide. Although the piperazine substituents and the overall structures differ, the presence of these common elements might point towards potential similarities in their pharmacological activity profiles. [, ]

Properties

Product Name

4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[3-(4-methylpiperazin-1-yl)propyl]benzamide

Molecular Formula

C25H34N4O

Molecular Weight

406.6 g/mol

InChI

InChI=1S/C25H34N4O/c1-27-15-17-28(18-16-27)13-4-12-26-25(30)23-9-7-21(8-10-23)19-29-14-11-22-5-2-3-6-24(22)20-29/h2-3,5-10H,4,11-20H2,1H3,(H,26,30)

InChI Key

VRMVVJJBQZOJOR-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CCCNC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3

Canonical SMILES

CN1CCN(CC1)CCCNC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.